2-Chloro-3-methoxyquinoxaline
Overview
Description
2-Chloro-3-methoxyquinoxaline is a heterocyclic compound with the molecular formula C9H7ClN2O. It belongs to the quinoxaline family, which is characterized by a fused benzene and pyrazine ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methoxyquinoxaline typically involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone, followed by chlorination and methoxylation steps. One common method includes the reaction of o-phenylenediamine with ethyl pyruvate to form 2-hydroxy-3-methylquinoxaline, which is then treated with phosphorus oxychloride (POCl3) to yield 2-chloro-3-methylquinoxaline. The final step involves the methoxylation of the chloro derivative to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing reaction conditions to increase yield and reduce costs. These methods may involve the use of catalysts, solvent-free conditions, or green chemistry approaches to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-methoxyquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoxaline derivatives, while oxidation reactions can produce quinoxaline N-oxides .
Scientific Research Applications
2-Chloro-3-methoxyquinoxaline has a wide range of scientific research applications, including:
Biology: The compound and its derivatives are studied for their antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoxaline derivatives are explored for their potential as therapeutic agents in treating diseases such as cancer, tuberculosis, and malaria.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-3-methoxyquinoxaline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
- 2-Chloro-3-methylquinoxaline
- 2-Chloroquinoxaline
- 3-Methoxyquinoxaline
Comparison: 2-Chloro-3-methoxyquinoxaline is unique due to the presence of both chlorine and methoxy groups, which can influence its reactivity and biological activity. Compared to 2-Chloro-3-methylquinoxaline, the methoxy group can enhance its solubility and potentially alter its interaction with biological targets. Similarly, the presence of the chlorine atom can make it more reactive in substitution reactions compared to 3-Methoxyquinoxaline .
Properties
IUPAC Name |
2-chloro-3-methoxyquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-9-8(10)11-6-4-2-3-5-7(6)12-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXKLKHPMYZIAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603846 | |
Record name | 2-Chloro-3-methoxyquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32998-25-7 | |
Record name | 2-Chloro-3-methoxyquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3-methoxyquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-chloro-3-methoxyquinoxaline a suitable starting material for the synthesis of furo/thieno[2,3-b]quinoxaline derivatives?
A1: The structure of this compound possesses key features that make it amenable to the reported three-step synthetic approach:
- Presence of the 2-chloro substituent: This chlorine atom acts as a leaving group, enabling the initial Sonogashira coupling reaction with terminal alkynes. This reaction introduces the phenylethynyl side chain, crucial for the subsequent cyclization step. []
- The 3-methoxy group: This group plays a dual role. First, it contributes to the molecule's reactivity by activating the adjacent carbon towards the Sonogashira coupling. Second, depending on the reaction conditions, it can be transformed into a hydroxyl group, paving the way for the formation of the furan ring in furo[2,3-b]quinoxaline derivatives. []
- The quinoxaline core: This core structure remains intact throughout the synthetic sequence, providing the scaffold for the final furo/thieno[2,3-b]quinoxaline products. []
Q2: How does the choice of this compound as a starting material influence the diversity of attainable furo/thieno[2,3-b]quinoxaline derivatives?
A2: The synthetic route employed allows for the introduction of diversity at two key positions of the final furo/thieno[2,3-b]quinoxaline products:
- The 3-position: This position is diversified through the initial Sonogashira coupling reaction with various terminal alkynes. This step dictates the substituent attached to the furan/thiophene ring of the final product. []
- The 2-phenyl group: The iodine atom introduced during the iodocyclization step serves as a handle for further functionalization through palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki, and Heck). This versatility allows for the installation of a diverse array of substituents on the 2-phenyl group. []
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